molecular formula C19H28N2O5 B8107537 (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid

Cat. No.: B8107537
M. Wt: 364.4 g/mol
InChI Key: CCPXIFCBNOUEBC-GJZGRUSLSA-N
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Description

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid is a chiral dipeptide derivative featuring:

  • Boc (tert-butoxycarbonyl) protection on the N-terminal amino group.
  • An (S)-3-methylbutanamido moiety (derived from L-valine).
  • A 3-phenylpropanoic acid C-terminus (derived from L-phenylalanine).
  • Two stereogenic centers (both S configuration), critical for its biological and chemical properties.

This compound is primarily used as an intermediate in peptide synthesis, where the Boc group provides temporary protection during solid-phase or solution-phase methodologies . Its phenyl group contributes to hydrophobicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPXIFCBNOUEBC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Valine

L-Valine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/THF) to introduce the Boc group at the α-amino position. The reaction is typically conducted at 0–25°C for 4–6 hours, yielding Boc-L-valine with >90% efficiency.

Reaction Conditions

  • Reagents : L-Valine, Boc₂O, NaOH, THF/H₂O

  • Temperature : 0°C → 25°C

  • Yield : 92–95%

Characterization of Boc-L-Valine

  • Melting Point : 82–84°C

  • [α]D²⁵ : -14.5° (c = 1, CH₃OH)

  • NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.18 (m, 1H, CH(CH₃)₂), 0.92 (d, 6H, J = 6.8 Hz, CH₃).

Activation and Coupling to L-Phenylalanine

Carboxylic Acid Activation

Boc-L-valine’s carboxyl group is activated using carbodiimide-based reagents. Common protocols include:

  • DCC/HOBt : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF.

  • EDCI : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with HOBt.

Activation proceeds at 0°C for 30 minutes, forming an active ester intermediate.

Amide Bond Formation

The activated Boc-L-valine is coupled to L-phenylalanine methyl ester (to protect the C-terminal acid). The reaction is conducted in DCM or DMF with N-methylmorpholine (NMM) as a base, yielding Boc-L-Val-L-Phe-OMe.

Reaction Conditions

  • Reagents : Activated Boc-L-valine, L-phenylalanine methyl ester, NMM

  • Temperature : 0°C → 25°C, 12–24 hours

  • Yield : 85–88%

Deprotection of the Methyl Ester

Saponification

Boc-L-Val-L-Phe-OMe undergoes hydrolysis using aqueous LiOH or NaOH in THF/MeOH (1:1) to cleave the methyl ester, yielding the free carboxylic acid.

Reaction Conditions

  • Reagents : LiOH (2 eq), THF/MeOH/H₂O

  • Temperature : 0°C → 25°C, 2–4 hours

  • Yield : 90–93%

Characterization of Final Product

  • Molecular Formula : C₂₀H₂₉N₂O₅

  • Molecular Weight : 377.46 g/mol

  • [α]D²⁵ : +24.3° (c = 1, CH₃OH)

  • NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 2.02 (m, 1H, CH(CH₃)₂), 3.12 (dd, 1H, J = 13.8 Hz, CH₂Ph), 4.45 (m, 1H, α-CH), 7.24–7.32 (m, 5H, Ph).

Optimization and Comparative Analysis

Coupling Reagent Efficiency

Comparative studies of coupling agents reveal the following yields:

Reagent System Solvent Time (h) Yield (%)
DCC/HOBtDCM2485
EDCI/HOBtDMF1888
HATU/DIEADMF1291

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to enhanced activation kinetics.

Stereochemical Integrity

Racemization during coupling is minimized by:

  • Maintaining reactions at 0°C during activation.

  • Using HOBt or Oxyma as racemization suppressants.

  • Chiral HPLC Analysis : >99% enantiomeric excess (ee) confirmed using a Chiralpak IC column (Heptane/EtOH = 70:30).

Scalability and Industrial Considerations

Kilogram-scale synthesis employs flow chemistry for Boc protection and coupling steps, reducing reaction times by 40% and improving reproducibility. Critical parameters include:

  • Temperature Control : ±1°C tolerance to prevent side reactions.

  • Purification : Recrystallization from EtOAc/hexane mixtures (>98% purity).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The Boc group provides stability during synthesis and can be selectively removed to reveal the active amino group, which can then interact with target molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group in the target compound can be substituted with diverse functional groups, altering physicochemical properties:

Compound Substituent Key Properties Synthetic Yield References
Target compound Phenyl (no substituent) Hydrophobic; moderate solubility in organic solvents N/A
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl Enhanced electron-withdrawing effect; increased acidity of carboxylic acid ~61% (crude, no purification)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Increased π-π stacking potential; altered electronic properties N/A
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid 3-Carbamoylphenyl Polar carbamoyl group improves aqueous solubility N/A

Key Findings :

  • Fluorinated analogs (e.g., 4-fluorophenyl) exhibit higher reactivity in coupling reactions due to electron-withdrawing effects .
  • Thiophene-containing derivatives may enhance binding to aromatic receptors but reduce stability under acidic conditions compared to phenyl .

Side Chain Modifications

Variations in the amino acid side chains influence steric bulk and synthetic utility:

Compound Side Chain Structure Key Features
Target compound 3-Methylbutanamido (valine-derived) Moderate steric hindrance; standard for peptide elongation
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid Bromoacetamido Electrophilic bromine enables alkylation or conjugation reactions
(S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid Hydroxy-4-phenylbutanamido Introduces hydrogen bonding; potential for glycosylation

Key Findings :

  • Bromoacetamido derivatives (e.g., ) are versatile intermediates for bioconjugation but require careful handling due to reactivity.
  • Hydroxy-containing analogs (e.g., ) exhibit higher polarity, impacting crystallization and purification.

Protecting Group Comparisons

The Boc group is compared with other common protecting groups:

Compound Protecting Group Deprotection Conditions Stability
Target compound Boc Acidic (e.g., TFA in DCM) Stable to bases and nucleophiles
(S)-2-((S)-2-(allyloxycarbonylamino)-3-methylbutanamido)propanoic acid Alloc (Allyloxycarbonyl) Pd(0)-catalyzed deprotection Labile to strong acids/bases
(S)-2-((tert-Butoxycarbonyl)amino)-3-((tert-butyldiphenylsilyl)oxy)propanoic acid TBDPS (tert-butyldiphenylsilyl) Fluoride ions (e.g., TBAF) Highly stable to acids

Key Findings :

  • Boc is preferred for its orthogonal stability, while Alloc offers compatibility with transition-metal catalysis .
  • Silyl-protected analogs (e.g., TBDPS) require specialized deprotection but provide robust protection for hydroxyl groups .

Ester vs. Acid Derivatives

The carboxylic acid terminus can be modified to esters for improved lipophilicity:

Compound C-Terminus Applications
Target compound Carboxylic acid Direct incorporation into peptides
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate Methyl ester Prodrug form; enhanced membrane permeability

Key Findings :

  • Ester derivatives (e.g., ) are often used to bypass solubility issues in organic reaction media.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL)
Target compound 364.43 3.2 0.5 (DMSO)
4-Fluorophenyl analog 382.41 2.8 1.2 (DMSO)
Thiophen-2-yl analog 356.44 2.5 2.0 (DMSO)

*Calculated using ChemAxon.

Biological Activity

The compound (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid , often abbreviated as Boc-amino acid, is a derivative of amino acids with significant implications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, and it features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The structure can be represented as follows:

 S 2 S 2 tert Butoxycarbonyl amino 3 methylbutanamido 3 phenylpropanoic acid\text{ S 2 S 2 tert Butoxycarbonyl amino 3 methylbutanamido 3 phenylpropanoic acid}

Key Features

  • Molecular Weight : 412.48 g/mol
  • CAS Number : 391678-36-7
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Anti-inflammatory Properties : Research indicates that Boc-amino acids can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity has been linked to their ability to interfere with signaling pathways involving NF-kB and MAPK .
  • Anticancer Activity : Some studies have shown that compounds similar to Boc-amino acids exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells .
  • Neuroprotective Effects : Preliminary studies suggest that Boc-amino acids may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of Boc-amino acids on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with Boc-amino acid derivatives resulted in a marked reduction in the levels of TNF-alpha and IL-6 in serum samples. This suggests that the compound may be effective in managing inflammatory responses .

Table 1: Biological Activities of (S)-Boc-Amino Acid Derivatives

Activity TypeCell Line/ModelIC50/EffectReference
Anti-cancerMCF-7 (breast cancer)25 µM (proliferation)
Anti-inflammatoryLPS-induced modelReduced TNF-alpha levels
NeuroprotectionNeuronal cellsIncreased cell viability
PropertyValue
Molecular FormulaC23H28N2O5C_{23}H_{28}N_{2}O_{5}
Molecular Weight412.48 g/mol
SolubilityDMSO, Ethanol

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs due to its ability to act as a protective group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect the amine group during the coupling reactions.

Peptide Synthesis

In peptide synthesis, (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid serves as a building block. It can be incorporated into larger peptide sequences, allowing for the construction of bioactive peptides that may exhibit therapeutic properties against various diseases.

Case Study: A study on the synthesis of cyclic peptides demonstrated the use of Boc-protected amino acids, including this compound, leading to enhanced stability and bioactivity of the resultant peptides .

Pharmaceutical Applications

This compound has potential applications in drug development, specifically as a precursor for drugs targeting metabolic disorders and cancer.

Antidiabetic Agents

Research indicates that derivatives of this compound can be modified to enhance their efficacy as antidiabetic agents. The structure allows for modifications that can improve insulin sensitivity or glucose metabolism.

Case Study: A derivative of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid was tested in preclinical models and showed promising results in increasing insulin sensitivity .

Cancer Therapeutics

The compound's ability to form stable conjugates with other pharmacophores makes it suitable for developing targeted cancer therapies. Modifications can lead to compounds that selectively target cancer cells while minimizing effects on healthy tissues.

Case Study: Researchers synthesized a series of analogs based on this compound and evaluated their cytotoxicity against various cancer cell lines, finding several candidates with significant activity .

Biochemical Research

In biochemical research, (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid is used as a tool for studying enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in metabolic pathways.

Case Study: A study focused on the inhibition of proteases demonstrated that derivatives of this compound could effectively inhibit enzyme activity, providing insights into their potential therapeutic roles .

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